molecular formula C12H12N4 B1314901 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 792952-99-9

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1314901
CAS No.: 792952-99-9
M. Wt: 212.25 g/mol
InChI Key: FPVIDOYHNCLVCH-UHFFFAOYSA-N
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Description

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile, also known as 5-APC, is an organic compound that belongs to the class of pyrazoles. It is a colorless solid that is soluble in organic solvents. 5-APC has been studied extensively for its potential applications in various areas, including organic synthesis, drug development, and the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

The heterocyclic compound pyrazoline, which includes 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile, is known for its significant biological activities. Research focuses on synthesizing pyrazoline derivatives due to their potential in anticancer activities. Pyrazolines are recognized for their electron-rich properties, making them attractive for dynamic applications in pharmaceutical chemistry. The synthesis methods aim to explore its anticancer capabilities further, highlighting the compound's vast potential in drug discovery and development. This is supported by the synthesis strategies and biological evaluations indicating a strong foundation for anticancer agent development (Ray et al., 2022).

Heterocyclic Synthesis

This compound serves as a building block in the synthesis of various heterocyclic compounds. Its reactivity is utilized in creating diverse structures like pyrazolo-imidazoles, -thiazoles, and other significant heterocycles. These compounds play a crucial role in synthesizing dyes and other functional materials, showcasing the versatility of pyrazoline derivatives in contributing to material science and chemistry (Gomaa & Ali, 2020).

Therapeutic Applications

The therapeutic applications of pyrazolines, including derivatives of this compound, are vast. They are explored for their antimicrobial, anti-inflammatory, analgesic, antidepressant, and notably, anticancer properties. This highlights the compound's significant potential in pharmacology, with ongoing research aiming to harness these properties for developing new drugs (Shaaban et al., 2012).

Catalytic and Synthetic Applications

The compound's utility extends to catalytic and synthetic applications, facilitating the development of complex molecules. Its involvement in hybrid catalysts underscores its importance in medicinal chemistry and industrial applications, paving the way for the synthesis of novel compounds with therapeutic potentials (Parmar et al., 2023).

Properties

IUPAC Name

5-amino-1-(2,6-dimethylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-4-3-5-9(2)11(8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVIDOYHNCLVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.0 g (17.3 mmol) of 2,6-dimethylphenylhydrazine hydrochloride are suspended with 2.1 g (17.3 mmol) of ethoxymethylenemalononitrile in 40 ml of ethanol, and 7.3 ml (52.1 mmol) of triethylamine are added. The reaction mixture is heated to reflux for 3 h, during which a clear solution forms. After cooling to room temperature, diethyl ether is added to this. The triethyl-ammonium chloride which precipitates is filtered off. The solvent is removed in vacuo, and the residue is purified by preparative HPLC (YMC gel ODS-AQ S 5/15 μm; eluent A: water, eluent B: acetonitrile; gradient: 0 min 30% B, 5 min 30% B, 50 min 95% B). 2.3 g (62% of theory) of the product are obtained as yellow crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

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